molecular formula C21H18N2OS B1387660 6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile CAS No. 885270-05-3

6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B1387660
CAS No.: 885270-05-3
M. Wt: 346.4 g/mol
InChI Key: QDIZCRFWFPAECW-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound features a unique structure with a combination of dimethylphenyl, mercapto, and methoxyphenyl groups attached to a nicotinonitrile core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis has focused on the development of novel compounds with potential applications in various fields. For instance, the synthesis and characterization of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone showcase the chemical versatility and potential of such compounds in creating fungicidal agents (Bashandy, Abdelall, & El-Morsy, 2008). Similarly, the preparation of nicotinonitrile derivatives highlights their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).

Corrosion Inhibition

Nicotinonitrile derivatives have been studied for their potential as corrosion inhibitors, demonstrating significant efficacy in protecting metals in acidic environments. A study on pyridine derivatives, including similar nicotinonitrile compounds, revealed their adsorption and inhibitory effects on steel corrosion, showcasing their utility in industrial applications (Ansari, Quraishi, & Singh, 2015).

Antiprotozoal Activity

Compounds structurally related to 6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile have shown promise in the treatment of protozoal infections. The synthesis of aza-analogues of furamidine from nicotinonitrile derivatives and their evaluation against Trypanosoma and Plasmodium species underscore the potential pharmacological applications of these compounds (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Surface Chemistry and Material Science

Investigations into the adsorption behaviors and surface interactions of nicotinonitrile derivatives have implications for materials science, particularly in corrosion protection and the development of surface coatings. For example, the study of nicotinonitrile compounds as green corrosion inhibitors for mild steel in hydrochloric acid provides insights into their mechanism of action and effectiveness, contributing to the development of safer and more environmentally friendly corrosion inhibitors (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and malononitrile under basic conditions to yield the desired nicotinonitrile compound.

Industrial Production Methods: Industrial

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13-4-5-16(10-14(13)2)20-11-18(19(12-22)21(25)23-20)15-6-8-17(24-3)9-7-15/h4-11H,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIZCRFWFPAECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126972
Record name 6-(3,4-Dimethylphenyl)-1,2-dihydro-4-(4-methoxyphenyl)-2-thioxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-05-3
Record name 6-(3,4-Dimethylphenyl)-1,2-dihydro-4-(4-methoxyphenyl)-2-thioxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dimethylphenyl)-1,2-dihydro-4-(4-methoxyphenyl)-2-thioxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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